molecular formula C21H17NO4 B3018784 N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2309625-28-1

N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3018784
CAS No.: 2309625-28-1
M. Wt: 347.37
InChI Key: ISJXMKMJLDWNGU-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H17NO4 and its molecular weight is 347.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Cyclocoupling Reactions : This compound can be synthesized through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, using Lewis acids like ZnI2 and FeCl3 under an air atmosphere. This process involves the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide (Nizami & Hua, 2018).

Biomedical Research

  • Anticholinesterase Activity : Certain derivatives of N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide have been studied for their anticholinesterase activity. In vitro assessments revealed significant activity towards acetylcholinesterase (AChE), with some derivatives showing enhanced activity upon the introduction of specific moieties (Ghanei-Nasab et al., 2016).

Chemical Detection and Analysis

  • Molecular Probe for Hydroxyl Radicals : As a molecular probe, a derivative of this compound has been used to detect hydroxyl radicals produced by Na125I and gamma-rays in aqueous solutions. Its quantum efficiency was assessed in comparison with other compounds, demonstrating its potential as a reporter for hydroxyl radicals produced close to DNA (Singh et al., 2008).

Materials Science and Crystallography

  • Crystal and Molecular Structure Analysis : The crystal structure of derivatives of this compound has been determined using single crystal X-ray diffraction data, revealing aspects like intermolecular hydrogen bonds and intramolecular π-π interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Anuradha et al., 2012).

Mechanism of Action

Target of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to inhibit pde4b , which suggests that this compound may interact with its targets to inhibit their function, leading to its biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Future Directions

Benzofuran compounds are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of benzofuran compounds could be in the development of new therapeutic drugs.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-20(17-13-15-7-2-4-10-19(15)26-21(17)24)22-11-5-8-16-12-14-6-1-3-9-18(14)25-16/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJXMKMJLDWNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.